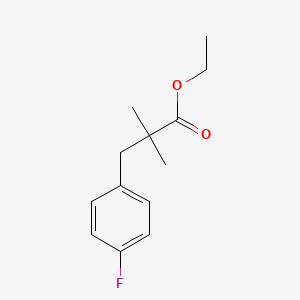

Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate

Description

Propriétés

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-4-16-12(15)13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYWOHWSAOGQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the following key steps:

- Formation of the 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid intermediate or its equivalent.

- Esterification of the acid intermediate with ethanol under acidic or catalytic conditions to yield the ethyl ester.

Alternative Preparation via Alkylation of Ethyl 2,2-dimethylpropanoate

- Ethyl 2,2-dimethylpropanoate can be alkylated at the α-position using a 4-fluorophenyl-containing electrophile.

- This is often achieved via enolate chemistry, where the ester is deprotonated using a strong base (e.g., lithium diisopropylamide (LDA)) to form an enolate.

- The enolate then undergoes nucleophilic substitution with 4-fluorobenzyl bromide or a similar electrophile.

| Parameter | Typical Condition |

|---|---|

| Base | LDA or NaH |

| Electrophile | 4-fluorobenzyl bromide |

| Solvent | THF or ether |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 1–4 hours |

- This method allows direct introduction of the 4-fluorophenyl group.

- The reaction requires careful control of temperature and stoichiometry to avoid side reactions.

- The product is isolated by aqueous workup and purified by chromatography.

Hydrolysis and Subsequent Esterification

Hydrolysis of more complex esters or intermediates bearing 2,2-dimethylpropanoate groups under acidic or basic conditions can yield the corresponding acid, which is then esterified with ethanol to obtain the target ethyl ester.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification | Acid + ethanol reflux | Simple, well-established | Requires acid catalyst, long time |

| Enolate Alkylation | Deprotonation + alkylation | Direct aryl group introduction | Requires strong base, low temp |

| Catalytic Hydrogenation | Reduction of intermediates | High selectivity, mild conditions | Catalyst cost, complex setup |

| Hydrolysis + Esterification | Hydrolysis of complex esters + esterification | Versatile for derivatives | Multi-step, purification needed |

Research Findings and Data

- Esterification yields for similar 2,2-dimethylpropanoate esters typically range from 80% to 95% under optimized conditions.

- Enolate alkylation reactions yield aryl-substituted esters with 70% to 90% efficiency, depending on electrophile reactivity and base strength.

- Catalytic hydrogenation methods using Shvo’s catalyst with acid co-catalysts have demonstrated up to 99% yields in related amine-containing ester systems, indicating potential for high efficiency in reductive steps.

- Spectroscopic characterization (1H NMR, 13C NMR) confirms the integrity of the ester and aryl substituents in the final products.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

Oxidation: Formation of 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid.

Reduction: Formation of 3-(4-fluorophenyl)-2,2-dimethylpropanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Key Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Notable Properties |

|---|---|---|---|---|

| Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | 676621-95-7 | C${13}$H${17}$FO$_2$ | 4-Fluorophenyl, 2,2-dimethyl | High steric hindrance |

| Methyl 2-(4-fluorophenyl)acetate | 34837-84-8 | C$9$H$9$FO$_2$ | 4-Fluorophenyl, methyl ester | Higher polarity |

| Ethyl 3-(4-fluorophenyl)propanoate | 7116-38-3 | C${11}$H${13}$FO$_2$ | 4-Fluorophenyl | Lower molecular weight |

| Methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate | 1292318-14-9 | C${13}$H${14}$BrNO$_3$ | Bromo, cyano, dimethyl | Electrophilic, stable |

Activité Biologique

Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 210.26 g/mol. The presence of the fluorine atom in the para position on the phenyl ring enhances the compound's lipophilicity and can improve its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the binding affinity to various biological targets, which may lead to enhanced therapeutic efficacy.

- Enzyme Interaction : Research indicates that compounds with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can have significant implications for pharmacokinetics and potential drug-drug interactions.

- Receptor Binding : The compound may also exhibit activity against specific receptors involved in inflammatory pathways, thereby suggesting potential anti-inflammatory properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on the spectrum of activity remains limited.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory effects. Studies have shown that similar compounds can downregulate pro-inflammatory cytokines, suggesting that this compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

- Inhibition of Cytochrome P450 : A study demonstrated that this compound inhibited certain cytochrome P450 enzymes in vitro, which could affect the metabolism of co-administered drugs. This finding highlights the need for further investigation into its pharmacokinetic profile.

- Anti-inflammatory Screening : In a screening assay designed to evaluate anti-inflammatory compounds, this compound showed promising results by significantly reducing the secretion of inflammatory mediators in cultured cells.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | |

| Ethyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate | Anticancer properties | |

| Ethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate | Antibacterial and anti-inflammatory |

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate, and how can structural purity be ensured post-synthesis?

Synthesis often involves palladium-catalyzed C(sp³)-H arylation or nucleophilic fluorination via radical-polar crossover. For example, tert-butyl esters can be synthesized using tert-butyl isobutyrate and aryl halides under photoredox catalysis, achieving yields up to 71% . Post-synthesis, structural validation relies on 1H/13C NMR (e.g., δ 176.2 ppm for ester carbonyls) and HRMS (e.g., [M+Na]+ ion matching calculated masses within 0.0004 Da) . Purity is confirmed via TLC (Rf values in pentane/ethyl acetate systems) and GCMS .

Q. How do reaction conditions influence the yield of this compound?

Key factors include:

- Catalyst choice : Pd(0) catalysts enable C-H activation with aryl halides, while photoredox catalysts (e.g., Ir(III)) facilitate fluorination .

- Solvent systems : Toluene/ether mixtures are optimal for Grignard additions, while ethanol/water supports acid-catalyzed hydrolysis .

- Temperature : Reflux (e.g., 75°C for 144 hours) is critical for imine formation in derivatization reactions .

Yield discrepancies often arise from incomplete C-H activation or side reactions with fluorophenyl groups, necessitating iterative optimization .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity challenges in synthesizing fluorophenyl-containing esters?

The 4-fluorophenyl group introduces steric and electronic effects. For example, in Pd-catalyzed reactions, bulky 2,2-dimethyl substituents hinder aryl halide coupling, leading to regioselectivity issues. Computational studies (not explicitly in evidence) are recommended to map transition states, while empirical adjustments—like using chiral ligands or altering steric bulk in esters—can mitigate these challenges .

Q. How can data contradictions in antiproliferative activity studies of fluorophenyl esters be resolved?

In analogs like methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate, antiproliferative activity varies due to substituent electronic effects (e.g., chloro vs. fluoro). Researchers should:

- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.

- Correlate structural data : Compare NMR/HRMS results with bioactivity to rule out impurities .

- Explore SAR : Modify the fluorophenyl group’s position or ester alkyl chains (e.g., ethyl vs. tert-butyl) to isolate active pharmacophores .

Q. What advanced analytical methods are critical for studying degradation products of this compound?

- LC-HRMS : Identifies hydrolyzed products (e.g., propanoic acid derivatives) under acidic/alkaline conditions.

- IR spectroscopy : Tracks ester carbonyl (ν ~1728 cm⁻¹) degradation to carboxylic acids (ν ~1700 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing effects influencing stability, though no structures are reported in evidence .

Methodological Guidance

Q. What safety protocols are essential when handling reactive intermediates in its synthesis?

Q. How can researchers optimize the scale-up of this compound for preclinical studies?

- Continuous flow systems : Minimize exothermic risks in Pd-catalyzed reactions.

- DoE (Design of Experiments) : Systematically vary catalyst loading, temperature, and stoichiometry to identify robust conditions .

- Purification : Use flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) for gram-scale batches .

Data Interpretation and Contradictions

Q. Why do NMR spectra of similar esters show unexpected peaks, and how should they be addressed?

Residual solvents (e.g., CDCl₃ at δ 7.26 ppm) or rotamers from restricted rotation (e.g., tert-butyl groups) may cause extra signals. Use DMSO-d6 for polar intermediates and variable-temperature NMR to confirm dynamic effects .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

Differences often stem from ester hydrolysis in vivo, generating active metabolites. To clarify:

- Stability assays : Monitor ester degradation in plasma (pH 7.4, 37°C).

- Metabolite profiling : Use LC-MS/MS to identify hydrolysis products (e.g., 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.